N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-hydroxyethyl)ethanediamide
Description
N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-hydroxyethyl)ethanediamide is a synthetic organic compound featuring a central ethanediamide (oxalamide) backbone. Its structure includes:
- A 4-methylbenzenesulfonyl (tosyl) group: Enhances electrophilicity and serves as a common protecting/activating group in organic synthesis.
- A 2-hydroxyethyl substituent: Improves hydrophilicity and hydrogen-bonding capacity.
Its synthesis likely involves multi-step reactions, such as sulfonylation of amines or nucleophilic substitution, as seen in analogous compounds .
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(2-hydroxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-12-4-6-13(7-5-12)26(23,24)15(14-3-2-10-25-14)11-19-17(22)16(21)18-8-9-20/h2-7,10,15,20H,8-9,11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLGOGNUUGGKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCO)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
Sulfonyl Group Variations : The target compound’s 4-methylbenzenesulfonyl group differs from the 4-chloro analogue in , which may alter electronic properties and reactivity (e.g., chloro groups increase electrophilicity) .
Key Observations:
Table 3: Property Comparisons
Key Observations:
- Enzyme Inhibition : Sulfonamide-containing compounds (e.g., ranitidine analogues in ) often target enzymes like carbonic anhydrase, suggesting a plausible pathway for the target compound .
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